9H-Pyrano[3,2-e]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrano[3,2-e]benzothiazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzothiazole ring.
Vorbereitungsmethoden
The synthesis of 9H-Pyrano[3,2-e]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the benzothiazole ring, followed by cyclization to form the pyran ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
9H-Pyrano[3,2-e]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 9H-Pyrano[3,2-e]benzothiazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key bacterial enzymes, while its anticancer properties are linked to the disruption of cellular processes such as DNA replication and cell division . The compound’s ability to interact with multiple targets makes it a versatile candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
9H-Pyrano[3,2-e]benzothiazole can be compared with other similar compounds, such as:
9H-Pyrano[2,3-g]benzothiazole: Another heterocyclic compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Benzothiazole derivatives: Compounds like benzothiazole itself or its various substituted forms, which share the benzothiazole ring but differ in their additional functional groups and activities.
The uniqueness of this compound lies in its fused ring system, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
29152-19-0 |
---|---|
Molekularformel |
C10H7NOS |
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
9H-pyrano[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-8(12-5-1)3-4-9-10(7)11-6-13-9/h1,3-6H,2H2 |
InChI-Schlüssel |
HAOAWNPZCWBFIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC2=C1C3=C(C=C2)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.